甲萘氢醌-4

描述

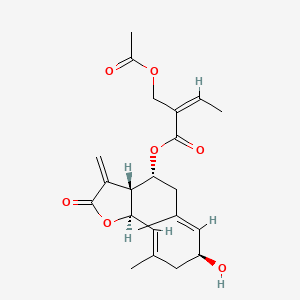

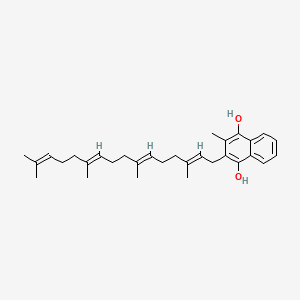

Menahydroquinone-4 (MKH) is an active form of menaquinone-4 (MK-4, vitamin K2(20)) . It plays a key role in regulating CCL5 expression induced by epidermal growth factor receptor inhibitors . It is beneficial in the treatment of various skin pathologies .

Synthesis Analysis

MKH is involved in the synthesis of vitamin K-dependent proteins in the liver . It is produced by the enzymatic conversion of vitamin K1 and K3 in the body . Efficient delivery of MKH might be critical to regulate hepatocellular carcinoma (HCC) proliferation .Molecular Structure Analysis

MKH is the fully reduced and active form of MK-4 . It functions as a cofactor for γ-glutamyl carboxylase (GGCX), an enzyme that converts γ-glutamate (Glu) residues to γ-carboxyglutamate (Gla) .Chemical Reactions Analysis

EGFR inhibitors downregulate UbiA prenyltransferase domain-containing protein-1 (UBIAD1, MKH synthetase) expression and MKH biosynthesis . Knockdown of UBIAD1 or γ-glutamyl carboxylase and treatment with warfarin upregulate CCL5 expression .Physical And Chemical Properties Analysis

MKH prodrugs show higher photostability than MK-4 . Although MK-4 induced cellular ROS and reduced cell viability after UVA irradiation, MKH prodrugs did not affect either ROS generation or cell viability .科学研究应用

皮肤给药前药

甲萘氢醌-4 (MKH),甲萘醌-4(MK-4 或维生素 K2(20))的活性形式,已在治疗各种皮肤病变中显示出前景。然而,由于其光不稳定性和光毒性,直接在皮肤上应用 MK-4 受到限制。Goto 等人的研究 (2019) 研究了 MKH 酯前药用于皮肤给药,这克服了这些限制。这些前药显示出更高的光稳定性,并且不影响细胞活力或 ROS 生成,表明它们具有有效且安全地皮肤给药的潜力,而没有 MK-4 相关的光不稳定性和光毒性 (Goto et al., 2019)。

肝细胞癌中的抗肿瘤作用

MKH 也因其抗肿瘤作用而受到研究,特别是在肝细胞癌 (HCC) 中。Setoguchi 等人的一项研究 (2014) 强调了 MKH 在 HCC 细胞中使用前药形式递送的增强抗肿瘤作用。该研究证明了对去-γ-羧基凝血酶原 (DCP) 阳性和 DCP 阴性 HCC 细胞系具有更大的细胞内递送和生长抑制活性。结果表明 MKH 作为 HCC 治疗的安全有效的长期抗肿瘤剂的潜力 (Setoguchi et al., 2014)。

递送特征和抗肿瘤作用

Setoguchi 等人 (2018) 对 MKH 前药的进一步研究探讨了它们的递送特征和体外抗肿瘤作用。该研究制备了不同形式的 MKH 前药,如 MKH 半琥珀酸酯和 MKH 乙酸酯,评估了它们的摄取、释放和抗肿瘤作用。MKH 半琥珀酸酯显示出最高的摄取和有效的 MKH 释放,表明其作为 HCC 有效 MKH 递送系统的潜力,克服了 MK-4 作为临床化学预防剂的局限性 (Setoguchi et al., 2018)。

作为抗肝细胞癌剂的潜力

Enjoji 等人 (2015) 回顾了 MKH 前药 MKH-DMG 作为一种新型抗 HCC 剂的特性。该综述重点介绍了 MKH 在肿瘤细胞中的选择性积累及其对 HCC 细胞系中细胞增殖的令人满意的抑制作用。体内研究显示出抗增殖和抗转移作用,增强了 MKH-DMG 作为 HCC 治疗候选者的潜力,特别是在抑制复发方面 (Enjoji et al., 2015)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]naphthalene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20,32-33H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOZAZRLJCBEGX-GHDNBGIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39776-45-9 | |

| Record name | Menahydroquinone-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039776459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2E)-2-(3-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)hydrazinecarboxylate](/img/structure/B1238990.png)

![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-2,2-dimethyl-](/img/structure/B1239000.png)

![3,3',3'',3'''-[(7S,8S,12S,13S)-3,8,13,17-tetrakis(carboxymethyl)-8,13,15-trimethyl-7,8,12,13,20,24-hexahydroporphyrin-2,7,12,18-tetrayl]tetrapropanoic acid](/img/structure/B1239004.png)